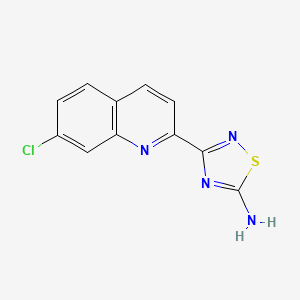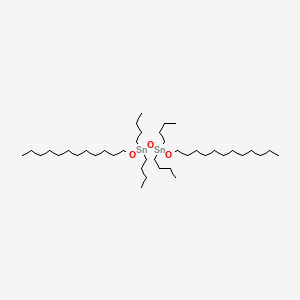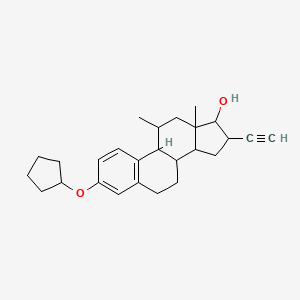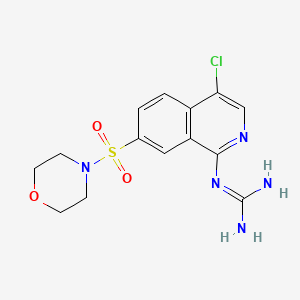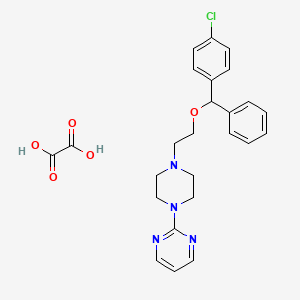
2-Imidazoline, 2-(1-naphthyloxy)methyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(naphthalen-1-yloxymethyl)-4,5-dihydro-1H-imidazol-1-ium chloride is a chemical compound that features a naphthalene moiety linked to an imidazolium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-1-yloxymethyl)-4,5-dihydro-1H-imidazol-1-ium chloride typically involves the reaction of naphthalen-1-ylmethanol with imidazole under specific conditions. The reaction is often carried out in the presence of a suitable base and a halogenating agent to facilitate the formation of the imidazolium ion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(naphthalen-1-yloxymethyl)-4,5-dihydro-1H-imidazol-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The naphthalene moiety can be oxidized to form naphthoquinone derivatives.
Reduction: The imidazolium ion can be reduced to form imidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazolium ion.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions include naphthoquinone derivatives, imidazole derivatives, and substituted imidazolium compounds .
Scientific Research Applications
2-(naphthalen-1-yloxymethyl)-4,5-dihydro-1H-imidazol-1-ium chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(naphthalen-1-yloxymethyl)-4,5-dihydro-1H-imidazol-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The naphthalene moiety can intercalate into DNA, while the imidazolium ion can interact with negatively charged biomolecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthalene derivatives and imidazolium salts, such as:
- Naphthalene-1-ylmethanol
- Imidazole
- 1-methylimidazolium chloride
Uniqueness
What sets 2-(naphthalen-1-yloxymethyl)-4,5-dihydro-1H-imidazol-1-ium chloride apart is its unique combination of a naphthalene moiety and an imidazolium ion, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Properties
CAS No. |
101564-99-2 |
|---|---|
Molecular Formula |
C14H15ClN2O |
Molecular Weight |
262.73 g/mol |
IUPAC Name |
2-(naphthalen-1-yloxymethyl)-4,5-dihydro-1H-imidazol-1-ium;chloride |
InChI |
InChI=1S/C14H14N2O.ClH/c1-2-6-12-11(4-1)5-3-7-13(12)17-10-14-15-8-9-16-14;/h1-7H,8-10H2,(H,15,16);1H |
InChI Key |
ZUEDBXHSJWYMIG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C([NH2+]1)COC2=CC=CC3=CC=CC=C32.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


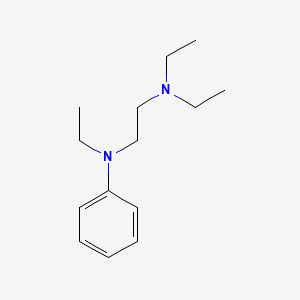
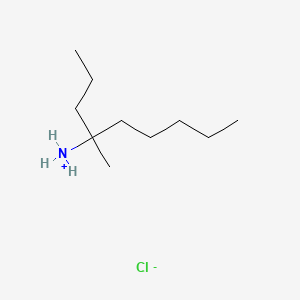
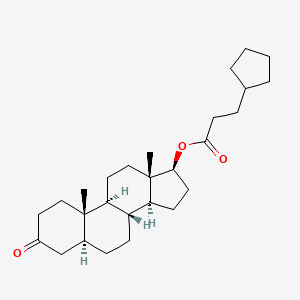
![N-[4-[(E)-(aminocarbamothioylhydrazinylidene)methyl]phenyl]acetamide](/img/structure/B15344343.png)
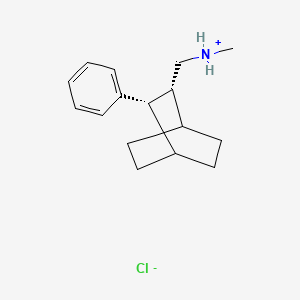
![methyl 2-[2-(decanoylamino)propanoylamino]-3-(1H-indol-3-yl)propanoate](/img/structure/B15344355.png)
